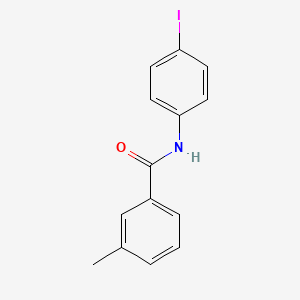

N-(4-iodophenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

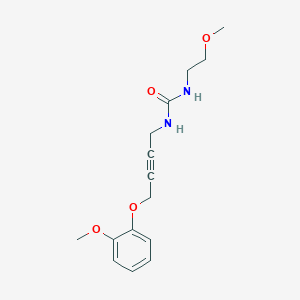

“N-(4-iodophenyl)-3-methylbenzamide” is likely a compound consisting of a benzamide group attached to an iodophenyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . They are used in a variety of applications, including as intermediates in the production of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring attached to an amide group, with an iodine atom on the fourth carbon of the benzene ring .

Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and an amine . The presence of the iodine atom on the benzene ring could potentially make the compound more reactive, as iodine is a good leaving group .

Scientific Research Applications

Chemical Interactions and Environmental Impact

- Research on related chemical compounds, such as parabens and their behavior in aquatic environments, reveals the significance of understanding the fate, behavior, and potential environmental impact of chemical substances like N-(4-iodophenyl)-3-methylbenzamide. These studies emphasize the need for detailed knowledge regarding the persistence, biodegradability, and ecotoxicological effects of such compounds in various environmental matrices (Haman et al., 2015).

Pharmacological Effects and Safety

- Investigation into the pharmacokinetics, safety, and efficacy of compounds with structural similarities provides insights into potential health applications and safety considerations. For example, the comprehensive review of the insect repellent N,N-diethyl-3-methylbenzamide (DEET) explores its effectiveness, pharmacokinetics, and safety profile, which can serve as a model for assessing the health implications of related compounds (Qiu et al., 1998).

Advanced Oxidation Processes and Environmental Remediation

- Studies on the advanced oxidation processes for environmental remediation, such as the degradation of acetaminophen, highlight the importance of understanding the chemical reactivity and transformation products of organic compounds. This knowledge can inform the development of effective strategies for the environmental management and remediation of this compound and similar substances (Qutob et al., 2022).

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets in a competitive and reversible manner .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in monoamine oxidase (mao) and cholinesterase (che) enzymes .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Similar compounds have been shown to have various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, anti-inflammatory, and others .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Properties

IUPAC Name |

N-(4-iodophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGMGRARZZPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2568947.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2568948.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)

![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2568954.png)

![1-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2568958.png)

![N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568962.png)

![4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2568964.png)

![2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568968.png)